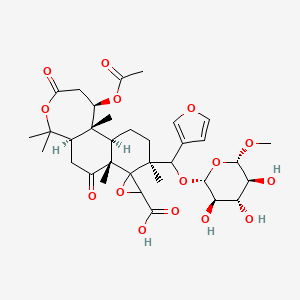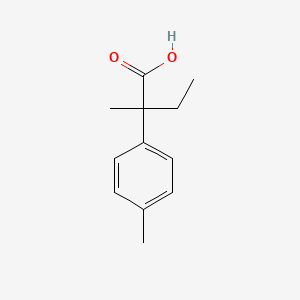
Nomilin 17-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nomilin 17-beta-D-glucopyranoside is a natural product found in Citrus macrophylla, Citrus latipes, and other organisms with data available.
Scientific Research Applications
Purification Techniques
Nomilin 17-beta-D-glucopyranoside, a citrus limonoid glycoside, poses challenges in purification due to its close structural similarity to other limonoid glucosides. Advanced techniques like reversed-phase flash chromatography have been developed for its effective separation and isolation from closely related compounds. Such methods have proven to achieve high purity and yield, essential for further scientific investigations into this compound (Raman et al., 2005).
Analytical and Characterization Studies
Nomilin 17-beta-D-glucopyranoside has been the subject of intensive analytical studies, particularly using mass spectrometry techniques. The application of atmospheric pressure chemical ionization tandem mass spectrometry (APCI-MS/MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been pivotal in understanding the fragmentation patterns and structural intricacies of citrus limonoids, including nomilin 17-beta-D-glucopyranoside (Tian & Schwartz, 2003). Such detailed molecular insights are crucial for harnessing the full potential of this compound in various scientific applications.
Quantification in Citrus Varieties
High performance liquid chromatography (HPLC) methods have been tailored for the simultaneous quantification of nomilin 17-beta-D-glucopyranoside and other limonoids. These methods, coupled with diode array detectors, offer sensitivity and specificity in detecting these compounds across different citrus fruit varieties, providing a foundation for studying their distribution and concentration in nature (Vikram, Jayaprakasha, & Patil, 2007).
Metabolism and Transformation Studies
Research into the metabolic pathways of limonoids in plant cell cultures highlights the transformation of nomilin to other compounds, offering insights into the biosynthesis and metabolic engineering of these bioactive substances. Understanding these metabolic routes opens doors to synthetic biology applications and the potential enhancement of the beneficial properties of these compounds (Endo et al., 2002).
Potential Pharmacological Applications
While not directly related to drug use, dosage, or side effects, it's noteworthy that nomilin 17-beta-D-glucopyranoside and related compounds have been the focus of pharmacological interest due to their observed biological activities. Research indicates potential anti-obesity, anti-hyperglycemic, anti-inflammatory, and anticancer effects. These findings, while still in the early stages, point to the possibility of nomilin 17-beta-D-glucopyranoside being a key compound in future therapeutic applications (Ono et al., 2011).
properties
CAS RN |
141304-77-0 |
|---|---|
Product Name |
Nomilin 17-beta-D-glucopyranoside |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
0 |
synonyms |
NOMILIN17-BETA-D-GLUCOPYRANOSIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





